1,4-Bis(bromomethyl)cyclohexane

Descripción general

Descripción

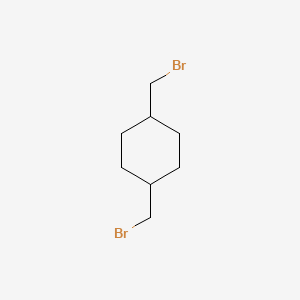

1,4-Bis(bromomethyl)cyclohexane is an organic compound with the molecular formula C8H14Br2. It is a derivative of cyclohexane, where two bromomethyl groups are attached to the 1 and 4 positions of the cyclohexane ring. This compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(bromomethyl)cyclohexane can be synthesized through the bromination of 1,4-dimethylcyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the methyl groups, leading to the formation of bromomethyl groups.

Reaction Conditions:

Reagents: Bromine (Br2), radical initiator (e.g., light or peroxide)

Solvent: Typically an inert solvent like carbon tetrachloride (CCl4)

Temperature: Room temperature to slightly elevated temperatures

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the controlled addition of bromine to 1,4-dimethylcyclohexane in large reactors, ensuring efficient mixing and temperature control to optimize yield and minimize side reactions.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl groups undergo Sₙ2 displacement with nucleophiles, forming derivatives with varied functional groups. Reaction outcomes depend on solvent polarity, temperature, and nucleophile strength:

Mechanistic Insight : The reaction proceeds via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon atom, displacing bromide. Steric hindrance from the cyclohexane ring slows the reaction compared to linear analogs .

Elimination Reactions

Under basic conditions, 1,4-bis(bromomethyl)cyclohexane undergoes dehydrohalogenation to form cyclohexene derivatives. Key factors include base strength and solvent:

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| KOtBu (1.2 equiv.) | DMSO | 80°C | 1,4-Dimethylcyclohexene |

| NaOEt (excess) | Ethanol | Reflux | 1,3-Cyclohexadiene (minor) |

Kinetic Control : Elevated temperatures favor the thermodynamically stable 1,4-dimethylcyclohexene, while excess base promotes diene formation via sequential elimination .

Radical-Mediated Bromination

At high temperatures (>70°C), bromine radicals induce C–H bromination on the cyclohexane ring, competing with substitution pathways:

| Bromine (equiv.) | Temperature | Major Products (Ratio) |

|---|---|---|

| 2.0 | 25°C | 1,4-Adduct (95%) |

| 4.0 | 80°C | 3-Bromo-1,4-bis(bromomethyl)cyclohexane (60%) + 3,6-Dibromo derivative (30%) |

Radical Stability : Tertiary C–H bonds on the cyclohexane ring are preferentially brominated due to hyperconjugation effects .

Polymerization and Cross-Linking

The compound serves as a bifunctional cross-linker in polymer synthesis. For example:

-

Polycarbonate Formation : Reacts with bisphenol A derivatives under phase-transfer conditions to yield cross-linked polymers with high thermal stability (T₉ > 150°C) .

-

Cyclopolymerization : Forms cyclic polymers via intramolecular coupling, as confirmed by viscometry and NMR spectroscopy .

Stereochemical Influence on Reactivity

The cis and trans isomers exhibit distinct reactivities due to conformational differences:

| Isomer | Cyclohexane Conformation | Relative Reactivity (Sₙ2) |

|---|---|---|

| cis | Boat | 1.0 (reference) |

| trans | Chair | 1.3–1.5× faster |

Explanation : The trans isomer’s chair conformation reduces steric hindrance, enhancing nucleophilic attack at the bromomethyl sites .

Comparative Reactivity with Analogues

A comparison with structurally related compounds highlights its unique properties:

Aplicaciones Científicas De Investigación

1,4-Bis(bromomethyl)cyclohexane has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Utilized in the preparation of cross-linked polymers and resins.

Material Science: Employed in the synthesis of advanced materials with specific properties, such as high thermal stability or unique mechanical characteristics.

Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Mecanismo De Acción

The mechanism of action of 1,4-Bis(bromomethyl)cyclohexane primarily involves its reactivity as a bifunctional alkylating agent. The bromomethyl groups can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it a valuable building block in organic synthesis, enabling the formation of complex molecular architectures.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Dibromobutane: A linear analog with similar reactivity but different spatial arrangement.

1,4-Dibromocyclohexane: Lacks the methyl groups, leading to different reactivity and applications.

1,4-Bis(chloromethyl)cyclohexane: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and chemical properties.

Uniqueness

1,4-Bis(bromomethyl)cyclohexane is unique due to the presence of bromine atoms, which are more reactive than chlorine atoms. This increased reactivity allows for more efficient and selective transformations in organic synthesis. Additionally, the cyclohexane ring provides a rigid framework, influencing the compound’s reactivity and the spatial arrangement of the functional groups.

Actividad Biológica

1,4-Bis(bromomethyl)cyclohexane is an organic compound characterized by the molecular formula C8H14Br2. This compound features two bromomethyl groups attached to the 1 and 4 positions of a cyclohexane ring, making it a significant intermediate in organic synthesis due to its high reactivity stemming from the presence of bromine atoms. The compound can be synthesized through bromination processes involving radical initiators and has various applications in organic synthesis, polymer chemistry, and medicinal chemistry.

The biological activity of this compound primarily derives from its role as a bifunctional alkylating agent . The bromomethyl groups can engage in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This reactivity is crucial for its applications in medicinal chemistry, particularly in drug development.

Applications in Medicinal Chemistry

This compound has been investigated for its potential use in synthesizing biologically active compounds. Its ability to modify biological molecules makes it a candidate for developing pharmaceuticals that target specific biological pathways. For instance, studies have shown that compounds derived from this brominated cyclohexane can exhibit cytotoxic effects on cancer cell lines, indicating potential therapeutic applications.

Case Studies

- Cytotoxicity Studies : Research has indicated that derivatives of this compound demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds synthesized from this starting material have shown IC50 values in the low micromolar range when tested against breast and colon cancer cell lines .

- Polymer Synthesis : In polymer chemistry, this compound has been utilized as a linking agent for synthesizing cyclic polymers. Studies have reported successful cyclization reactions using this compound to create well-defined cyclic structures with tailored properties for biomedical applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | C8H14Br2 | Active as an alkylating agent; potential anticancer properties |

| 1,4-Dibromobutane | C4H8Br2 | Less reactive; primarily used as a reagent |

| 1,4-Dibromocyclohexane | C8H14Br2 | Similar reactivity but lacks methyl groups |

| 1,4-Bis(chloromethyl)cyclohexane | C8H14Cl2 | Lower reactivity compared to brominated analogs |

Safety and Toxicity Considerations

While exploring the biological activity of this compound, it is essential to consider its safety profile. Brominated compounds are often associated with toxicity and environmental concerns. Studies have highlighted that exposure to high concentrations can lead to adverse effects in biological systems, necessitating careful handling and risk assessment during laboratory use and application development .

Propiedades

IUPAC Name |

1,4-bis(bromomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALOPJJAPLQSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394214 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35541-75-4 | |

| Record name | 1,4-bis(bromomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.